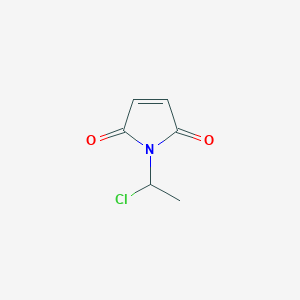![molecular formula C18H24N4O B13872180 2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol](/img/structure/B13872180.png)
2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol is a complex organic compound that belongs to the class of heterocyclic compounds known as naphthyridines. These compounds are characterized by their nitrogen-containing ring structures, which are analogs of naphthalene. The specific structure of this compound includes a tetrahydrobenzo[b][1,6]naphthyridine moiety linked to a piperazine ring, which is further connected to an ethanol group. This unique structure imparts various chemical and biological properties to the compound, making it of interest in scientific research and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of anthranilic acids with appropriate piperidones in the presence of phosphorus oxychloride. This reaction forms the tetrahydrobenzo[b][1,6]naphthyridine core, which is then further functionalized to introduce the piperazine and ethanol groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitrogen-containing rings can be reduced under specific conditions to form different hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]acetaldehyde or 2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]acetic acid.
科学的研究の応用
2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol has several scientific research applications, including:
Chemistry: Used as a scaffold for the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets. For example, as a PDE5 inhibitor, it prevents the hydrolysis of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP and subsequent activation of the cAMP response element binding protein (CREB). This pathway is involved in learning and memory processes, making the compound a potential therapeutic agent for cognitive disorders .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine: A related compound with similar structural features but lacking the piperazine and ethanol groups.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Another heterocyclic compound with potential biological activities.
Uniqueness
2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to inhibit PDE5 and improve cognitive function sets it apart from other similar compounds, making it a promising candidate for further research and development .
特性
分子式 |
C18H24N4O |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
2-[4-(1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C18H24N4O/c23-12-11-21-7-9-22(10-8-21)18-14-3-1-2-4-16(14)20-17-5-6-19-13-15(17)18/h1-4,19,23H,5-13H2 |
InChIキー |
UOICQBGNWWYSEA-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=C(C3=CC=CC=C3N=C21)N4CCN(CC4)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,n-[1-acetyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-indazol-3-yl]-](/img/structure/B13872100.png)

![4-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B13872115.png)









![6-benzyl-2-(1-methylpyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13872185.png)

